REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.Br[C:8]1[CH:13]=[CH:12][C:11]([O:14]C)=[CH:10][CH:9]=1.C(=O)([O-])[O-].[K+].[K+]>CN1CCCC1=O>[CH3:1][C:2]1[N:3]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)[CH:4]=[CH:5][N:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
CC=1NC=CN1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
cuprous chloride
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
then stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 24 hr
|
Duration
|
24 h
|
Type
|
DISTILLATION
|
Details
|
the N-methyl-2-pyrrolidinone and excess bromoanisole gently distilled
|
Type
|
CUSTOM
|
Details
|
The black pot residue was partitioned between toluene and water
|
Type
|
CUSTOM
|
Details
|
a black solid removed by filtration
|
Type
|
EXTRACTION
|
Details
|
The toluene layer was extracted with 48% hydrobromic acid (2×200 ml)
|
Type
|
TEMPERATURE
|
Details
|
the hydrobromic acid solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature 3 hr
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water (500 ml)
|
Type
|
CUSTOM
|
Details
|
The white solid which precipitated
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
a small amount recrystallized from methanol/isopropyl alcohol
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC=1N(C=CN1)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 28.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |